Fluprednidene acetate

Description

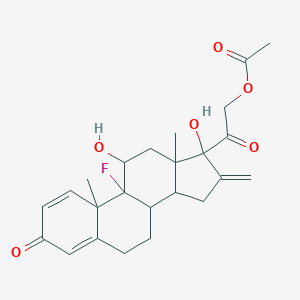

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,17-19,28,30H,1,5-6,9,11-12H2,2-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFOZIFYUBUHHU-IYQKUMFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255-35-2 | |

| Record name | Fluprednidene acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluprednidene acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprednidene acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPREDNIDENE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE65DV564S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluprednidene acetate biological and genomic effects

An In-depth Technical Guide on the Biological and Genomic Effects of Fluprednidene (B108698) Acetate (B1210297)

Introduction

Fluprednidene acetate is a synthetic glucocorticoid corticosteroid used topically for its potent anti-inflammatory and anti-allergic properties.[1][2][3] It is a moderately potent glucocorticoid primarily employed in the treatment of various skin conditions, such as atopic and contact dermatitis.[2][4] Like other corticosteroids, its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), leading to a cascade of genomic and non-genomic events that modulate inflammatory and immune responses.[1][2] This document provides a comprehensive overview of the biological and genomic effects of this compound, intended for researchers, scientists, and professionals in drug development.

Biological and Genomic Effects

The primary mechanism of action for this compound involves its binding to the cytosolic glucocorticoid receptor.[1][2][5] This interaction initiates a series of molecular events that ultimately alter gene expression.

Mechanism of Action:

-

Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm.[1][2] This binding event causes a conformational change in the GR.

-

Chaperone Dissociation and Dimerization: Upon ligand binding, heat shock proteins (Hsp) associated with the GR are dissociated.[1] The activated GR then dimerizes.[1][5]

-

Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.[1][5]

-

Gene Regulation: In the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5][6]

This process results in two primary genomic effects:

-

Transactivation: The GR dimer directly binds to GREs to increase the transcription of anti-inflammatory genes.[7][8]

-

Transrepression: The activated GR can also inhibit the transcription of pro-inflammatory genes by interfering with other transcription factors, such as NF-κB and AP-1.[1][5][8]

These genomic effects lead to a reduction in the production of various inflammatory mediators, including cytokines (e.g., interleukins, tumor necrosis factor-alpha), prostaglandins, and leukotrienes.[1][2] this compound also suppresses the activity of immune cells like lymphocytes and macrophages and can cause vasoconstriction, which helps reduce redness and swelling.[1][7]

Beyond these genomic effects, which can take hours to manifest, glucocorticoids can also exert rapid non-genomic effects.[5][8] These can be mediated by membrane-bound GR or through interactions with cytoplasmic signaling proteins.[5][9]

Quantitative Data

The following table summarizes key quantitative data related to the interaction of this compound with the glucocorticoid receptor.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 1.2 nM | Dissociation constant for the glucocorticoid receptor, indicating high affinity. | [1] |

| LogP | 2.8 | A measure of lipophilicity, which facilitates cell membrane diffusion. | [1] |

| Prostaglandin E2 (PGE2) Reduction | 85% | Reduction in PGE2 production in keratinocytes. | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of glucocorticoids like this compound are provided below.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand)

This assay is a standard method for determining the binding affinity of a compound to the glucocorticoid receptor.[10] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the GR.[10]

-

Preparation of Receptor Source: A GR-containing cytosol or purified receptor is prepared.[10]

-

Incubation: The GR preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test compound (this compound).[10]

-

Separation: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This can be achieved using methods like charcoal-dextran treatment or filtration.[10]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Reporter Gene Assay for GR Activation

This assay measures the ability of a compound to activate the GR and induce gene transcription.

-

Cell Line: A suitable mammalian cell line is engineered to stably express the human glucocorticoid receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing multiple GREs.[6][11][12]

-

Cell Seeding and Treatment: The cells are seeded in a multi-well plate and treated with varying concentrations of the test compound (this compound) or a known agonist like dexamethasone (B1670325) as a positive control.[13][14]

-

Incubation: The cells are incubated for a sufficient period to allow for GR activation and reporter gene expression (typically 6-24 hours).[12][13]

-

Cell Lysis and Signal Detection: The cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured using a plate reader.[13]

-

Data Analysis: The results are often expressed as fold induction over a vehicle control. A dose-response curve is generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).[12][14]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA binding sites of the GR on a genome-wide scale.[15]

-

Cross-linking: Cells are treated with this compound to induce GR nuclear translocation and DNA binding. The protein-DNA complexes are then reversibly cross-linked using formaldehyde.[15]

-

Chromatin Fragmentation: The chromatin is isolated and fragmented into smaller pieces, typically by sonication or enzymatic digestion.[15]

-

Immunoprecipitation: An antibody specific to the GR is used to immunoprecipitate the GR-DNA complexes.[15]

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.[15]

-

Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to quantify GR binding to specific gene promoters or by high-throughput sequencing (ChIP-Seq) to map GR binding sites across the entire genome.[15]

RNA Sequencing (RNA-Seq)

RNA-Seq is a powerful technique used to analyze the entire transcriptome of cells and identify changes in gene expression following treatment with a compound like this compound.

-

Cell Treatment and RNA Isolation: Cells are treated with this compound or a vehicle control for a specified time. Total RNA is then isolated from the cells.[16][17]

-

Library Preparation: The extracted RNA is converted to a library of cDNA fragments. This process typically involves RNA fragmentation, reverse transcription, and the ligation of sequencing adapters.[16][18]

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.[16][17]

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified.[16][17] Differential gene expression analysis is then performed to identify genes that are significantly upregulated or downregulated in response to this compound treatment.[16]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical genomic signaling pathway of this compound.

References

- 1. Buy this compound | 1255-35-2 [smolecule.com]

- 2. medikamio.com [medikamio.com]

- 3. This compound | C24H29FO6 | CID 9980241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. axplora.com [axplora.com]

- 5. droracle.ai [droracle.ai]

- 6. Glucocorticoid Pathway - Report Lentivirus [gentarget.com]

- 7. Corticosteroid - Wikipedia [en.wikipedia.org]

- 8. Genomic and nongenomic effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 16. Enhancer RNA Expression in Response to Glucocorticoid Treatment in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of a new selective glucocorticoid receptor modulator with anorexigenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repositori.upf.edu [repositori.upf.edu]

Unveiling the Rapid Response: A Technical Guide to the Non-Genomic Signaling Pathways of Fluprednidene Acetate

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the non-genomic signaling pathways of Fluprednidene Acetate (B1210297), a synthetic glucocorticoid. While the genomic actions of corticosteroids are well-documented, this paper focuses on the rapid, membrane-initiated signaling cascades that contribute to its anti-inflammatory and immunomodulatory effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of corticosteroids and inflammatory diseases.

Introduction: Beyond the Genome

Fluprednidene acetate, a moderately potent topical corticosteroid, has long been utilized for its anti-inflammatory properties in various dermatological conditions. Traditionally, the mechanism of action of glucocorticoids has been attributed to their genomic effects, which involve the regulation of gene transcription through intracellular glucocorticoid receptors (GR). This process, while effective, typically requires hours to manifest a clinical response.

Emerging evidence, however, highlights the significance of non-genomic signaling pathways that are initiated within seconds to minutes of glucocorticoid exposure. These rapid actions are mediated by membrane-bound glucocorticoid receptors (mGRs) and interactions with cellular membranes, leading to the swift modulation of cellular functions independent of gene transcription and protein synthesis. The anti-inflammatory efficacy of this compound is now understood to arise from a synergistic interplay of both genomic and these rapid non-genomic actions.

This guide will specifically detail two key non-genomic pathways of this compound: the inhibition of NF-κB translocation and the modulation of calcium channels in mast cells.

Core Non-Genomic Signaling Pathways of this compound

Inhibition of NF-κB Translocation

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitory protein, IκB. Upon cellular stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to rapidly interfere with this critical inflammatory pathway through a non-genomic mechanism. By interacting with components of the signaling cascade upstream of IκB degradation, this compound prevents the translocation of NF-κB to the nucleus. This swift action effectively shuts down the inflammatory response at a very early stage, contributing to its potent anti-inflammatory effects. This non-genomic inhibition of NF-κB is a key contributor to the suppression of cyclooxygenase-2 (COX-2) synthesis.

An In-depth Technical Guide on the Anti-inflammatory and Anti-allergic Properties of Fluprednidene Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprednidene (B108698) acetate (B1210297) is a synthetic, moderately potent fluorinated corticosteroid utilized in dermatology for its significant anti-inflammatory and anti-allergic effects. This technical guide provides a comprehensive overview of its core properties, delving into its mechanism of action, relevant signaling pathways, and a summary of its efficacy. Detailed experimental protocols for assessing corticosteroid activity are also provided to facilitate further research and development. While direct quantitative data for fluprednidene acetate is limited in publicly available literature, this guide synthesizes established principles of corticosteroid action and comparative clinical findings to offer a thorough understanding of its pharmacological profile.

Introduction

This compound is a corticosteroid ester with established anti-inflammatory and anti-allergic properties, making it effective in the topical treatment of various corticosteroid-responsive dermatoses, such as atopic and contact dermatitis.[1] As a member of the glucocorticoid class, its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory and immune responses. This guide aims to provide a detailed technical overview for researchers and professionals in drug development, focusing on the molecular mechanisms, experimental evaluation, and relevant data pertaining to this compound.

Mechanism of Action

The anti-inflammatory and anti-allergic activities of this compound are primarily mediated by its binding to and activation of the glucocorticoid receptor. This process initiates a cascade of genomic and non-genomic effects that collectively suppress inflammation.

Glucocorticoid Receptor Signaling Pathway

Upon diffusing into the cell, this compound binds to the glucocorticoid receptor (GR) in the cytoplasm, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to its dissociation from the HSPs and subsequent translocation into the nucleus.[2] Once in the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription through two primary mechanisms: transactivation and transrepression.[3]

Transactivation

Transactivation involves the binding of GR homodimers to positive GREs, leading to the increased transcription of genes with anti-inflammatory properties.[4] A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[5]

Transrepression

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[4] In this process, monomeric activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6] By preventing these factors from binding to their DNA response elements, GR effectively downregulates the expression of numerous pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[7]

Quantitative Data

Table 1: Comparative Efficacy of this compound

| Comparator | Indication | Study Design | Outcome | Reference |

| Betamethasone (B1666872) 17-valerate | Corticoid-responsive dermatoses | Double-blind, contralateral | No significant difference in treatment outcome (good to very good) over a 15-day period. | [1] |

| Betamethasone and Triamcinolone | Steroid-responsive dermatoses | Double-blind clinical trials | All three steroids were effective, with significant improvement in signs and symptoms within one week. | [8] |

Table 2: Potency Classification of Selected Topical Corticosteroids

| Potency Class | Corticosteroid |

| Mild | Hydrocortisone 1% |

| Moderate | This compound , Betamethasone valerate (B167501) 0.025% |

| Potent | Betamethasone valerate 0.1%, Mometasone furoate 0.1% |

| Very Potent | Clobetasol propionate (B1217596) 0.05% |

Note: Potency classifications can vary slightly between different sources and depend on the vehicle and concentration.

Experimental Protocols

The anti-inflammatory and anti-allergic properties of corticosteroids like this compound are evaluated using a variety of in vitro and in vivo assays.

In Vitro Assays

This assay determines the affinity of a corticosteroid for the glucocorticoid receptor.

-

Principle: A competitive binding assay using a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and an unlabeled test compound (this compound). The amount of radiolabeled ligand displaced by the test compound is measured to determine its binding affinity (Ki or IC50).[4]

-

Methodology:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing glucocorticoid receptors from appropriate cells or tissues (e.g., rat liver or cultured cells).

-

Binding Reaction: Incubate the cytosolic preparation with a fixed concentration of [³H]-dexamethasone and varying concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to calculate the IC50 value.

-

This assay measures the ability of a corticosteroid to inhibit the production of pro-inflammatory cytokines.

-

Principle: Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated to produce cytokines in the presence and absence of the test compound. The concentration of cytokines in the cell culture supernatant is then measured.

-

Methodology:

-

Cell Culture: Culture appropriate immune cells.

-

Stimulation: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Incubation: Incubate the cells for a sufficient period to allow for cytokine production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of inhibition of cytokine production and determine the IC50 value.

-

In Vivo Assays

This assay is a widely used method to determine the potency of topical corticosteroids.

-

Principle: The ability of a topical corticosteroid to cause vasoconstriction in the small blood vessels of the skin, leading to visible blanching, is correlated with its anti-inflammatory potency.[5]

-

Methodology:

-

Application: Apply the this compound formulation to a small area of skin on the forearm of healthy volunteers.

-

Occlusion: The application site may be covered with an occlusive dressing for a specified period.

-

Assessment: At various time points after application, the degree of skin blanching is visually assessed and scored on a standardized scale.

-

Data Analysis: The blanching scores are used to rank the potency of the corticosteroid relative to other known corticosteroids.

-

This is a common animal model for evaluating the anti-inflammatory activity of topical agents.

-

Principle: Croton oil is a potent irritant that induces an inflammatory response, including edema, when applied to the skin. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory effect.

-

Methodology:

-

Induction of Edema: Apply a solution of croton oil to the inner and outer surfaces of one ear of a mouse or rat.

-

Treatment: Apply the this compound formulation topically to the croton oil-treated ear. A control group receives the vehicle alone.

-

Measurement: After a specified time, measure the thickness or weight of a punch biopsy from both the treated and untreated ears.

-

Data Analysis: The difference in thickness or weight between the two ears is calculated as a measure of edema. The percentage inhibition of edema by the test compound is then determined.

-

This animal model is used to assess the anti-allergic properties of a compound.

-

Principle: This model mimics a delayed-type hypersensitivity reaction. An initial sensitization with a hapten (oxazolone) is followed by a later challenge, which elicits an inflammatory response.

-

Methodology:

-

Sensitization: Apply a solution of oxazolone (B7731731) to a shaved area of the abdomen of mice.

-

Challenge: After several days, apply a lower concentration of oxazolone to one ear.

-

Treatment: Administer this compound (topically or systemically) before or after the challenge.

-

Measurement: Measure the ear swelling (increase in thickness) at various time points after the challenge.

-

Data Analysis: Compare the ear swelling in the treated group to that in the control group to determine the inhibitory effect of the compound.

-

Conclusion

This compound is a moderately potent corticosteroid with well-established anti-inflammatory and anti-allergic properties. Its mechanism of action is consistent with other glucocorticoids, involving binding to the glucocorticoid receptor and subsequent modulation of gene expression through transactivation and transrepression. While specific quantitative data on its receptor binding affinity and inhibition of inflammatory mediators are not extensively documented in publicly accessible literature, clinical and preclinical studies confirm its efficacy in treating inflammatory skin conditions. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel corticosteroid compounds. Future research focusing on generating and publishing more quantitative data for this compound would be beneficial for a more precise comparative assessment and a deeper understanding of its therapeutic profile.

References

- 1. Controlled double-blind comparative trial with fluprednylidene acetate cream and its base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. cdn.mdedge.com [cdn.mdedge.com]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Investigation with Fluprednylidene Acetate (decoderma) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Role of Fluprednidene Acetate: A Technical Guide to its Suppression of Immune Cell Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprednidene acetate (B1210297), a synthetic topical corticosteroid, exerts potent anti-inflammatory and immunosuppressive effects. This technical guide provides an in-depth exploration of the molecular mechanisms by which Fluprednidene acetate modulates the activity of key immune cells, primarily T-lymphocytes and macrophages. By binding to the glucocorticoid receptor, this compound initiates a cascade of genomic and non-genomic events that culminate in the suppression of pro-inflammatory signaling pathways, including those mediated by NF-κB and AP-1. This guide details the established signaling pathways, presents relevant experimental protocols for assessing its immunomodulatory effects, and provides a framework for understanding its therapeutic action in inflammatory skin conditions. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the broader understanding of glucocorticoid action on immune cells, providing a valuable resource for researchers in the field.

Introduction

This compound is a moderately potent glucocorticoid utilized in dermatological preparations to treat inflammatory skin conditions such as atopic and contact dermatitis. Its therapeutic efficacy stems from its ability to mitigate the inflammatory response and suppress the local immune reaction. This is achieved through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. This guide will dissect the intricate molecular pathways involved in this compound-mediated immune suppression, with a focus on its impact on T-lymphocytes and macrophages.

Mechanism of Action: Glucocorticoid Receptor Signaling

The immunosuppressive effects of this compound are mediated through the glucocorticoid receptor signaling pathway. This pathway can be broadly categorized into genomic and non-genomic mechanisms.

2.1. Genomic Mechanisms:

The classical genomic pathway involves the binding of this compound to the cytoplasmic glucocorticoid receptor, leading to a conformational change, dissociation from chaperone proteins, and translocation of the ligand-receptor complex into the nucleus. Once in the nucleus, the complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of prostaglandins (B1171923) and leukotrienes.

-

Transrepression: This is considered the major mechanism for the anti-inflammatory effects of glucocorticoids. The activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "tethering" mechanism prevents these transcription factors from binding to their respective DNA response elements, thereby downregulating the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.

2.2. Non-Genomic Mechanisms:

This compound can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are mediated by membrane-bound GR or through interactions with cytoplasmic signaling molecules. These rapid actions can influence ion transport across cell membranes and modulate the activity of various kinases, contributing to the overall anti-inflammatory effect.

Signaling Pathway Diagram

Caption: Glucocorticoid Receptor Signaling Pathway.

Effects on T-Lymphocytes

T-lymphocytes are central players in cell-mediated immunity and contribute significantly to the pathogenesis of inflammatory skin diseases. This compound suppresses T-cell activity through several mechanisms:

-

Inhibition of T-cell Proliferation: Glucocorticoids can arrest T-cells in the G1 phase of the cell cycle, thereby inhibiting their proliferation in response to antigens and mitogens.

-

Suppression of Cytokine Production: By inhibiting NF-κB and AP-1, this compound reduces the production of key T-cell-derived cytokines such as Interleukin-2 (IL-2), a critical growth factor for T-cells, and Interferon-gamma (IFN-γ), a pro-inflammatory cytokine.

-

Induction of Apoptosis: Glucocorticoids can induce apoptosis (programmed cell death) in immature and activated T-lymphocytes, contributing to the resolution of inflammation.

Experimental Protocol: T-Lymphocyte Proliferation Assay (CFSE-based)

This protocol outlines a common method to assess the effect of this compound on T-cell proliferation.

Objective: To quantify the dose-dependent inhibition of T-lymphocyte proliferation by this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin.

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

This compound stock solution (dissolved in DMSO).

-

96-well cell culture plates.

-

Flow cytometer.

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend in PBS at a concentration of 1 x 10^6 cells/mL.

-

Label the cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C.

-

Quench the staining reaction with 5 volumes of ice-cold RPMI-1640 with 10% FBS.

-

Wash the cells twice with complete medium.

-

Resuspend the cells in complete medium and plate 1 x 10^5 cells per well in a 96-well plate.

-

Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle control (DMSO).

-

Stimulate the cells with PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze by flow cytometry. CFSE fluorescence intensity will halve with each cell division.

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter.

-

Analyze the CFSE fluorescence histogram. The percentage of proliferating cells and the proliferation index can be calculated using appropriate software.

-

Plot the percentage of proliferation inhibition against the concentration of this compound to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for T-Cell Proliferation Assay.

Effects on Macrophages

Macrophages are versatile innate immune cells that play a crucial role in inflammation and tissue repair. They can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2). This compound influences macrophage function by:

-

Inhibition of Pro-inflammatory Mediator Production: It suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators like nitric oxide (NO) by M1 macrophages.

-

Promotion of an Anti-inflammatory Phenotype: Glucocorticoids can promote the polarization of macrophages towards an M2-like phenotype, which is characterized by the production of anti-inflammatory cytokines like IL-10 and factors involved in tissue repair.

-

Reduced Phagocytosis and Antigen Presentation: While the effects can be complex, high concentrations of glucocorticoids may suppress the phagocytic capacity and antigen-presenting function of macrophages.

Experimental Protocol: Macrophage Polarization Assay

This protocol describes how to assess the effect of this compound on macrophage polarization in vitro.

Objective: To determine the effect of this compound on the expression of M1 and M2 macrophage markers.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human monocytes.

-

RPMI-1640 medium with 10% FBS.

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization.

-

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization.

-

This compound stock solution.

-

RNA extraction kit and reagents for qRT-PCR.

-

Antibodies for flow cytometry or ELISA to detect cell surface markers and secreted cytokines.

Procedure:

-

Macrophage Differentiation:

-

For THP-1 cells: Differentiate with PMA (e.g., 100 ng/mL) for 24-48 hours.

-

For primary monocytes: Culture in the presence of M-CSF for 5-7 days.

-

-

Polarization and Treatment:

-

Wash the differentiated macrophages and replace with fresh medium.

-

Add this compound at various concentrations.

-

To induce M1 polarization, add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).

-

To induce M2 polarization, add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

-

Include appropriate controls (unpolarized, polarized without drug).

-

-

Incubate for 24-48 hours.

-

Analysis:

-

qRT-PCR: Extract RNA and perform qRT-PCR to measure the gene expression of M1 markers (e.g., TNF-α, IL-1β, iNOS) and M2 markers (e.g., CD206, Arg1, IL-10).

-

Flow Cytometry: Stain cells for surface markers such as CD86 (M1) and CD206 (M2).

-

ELISA: Collect supernatants to measure the concentration of secreted cytokines (e.g., TNF-α, IL-10).

-

Data Analysis:

-

Compare the expression levels of M1 and M2 markers in this compound-treated cells to the polarized controls.

-

Generate dose-response curves for the suppression of M1 markers and the induction of M2 markers.

Logical Relationship Diagram

Caption: Logical flow of macrophage polarization.

Quantitative Data Summary

| Parameter | This compound | Dexamethasone | Hydrocortisone |

| Relative Receptor Affinity (RRA) | Not Available | 100 | 10 |

| IC50 for TNF-α Inhibition (nM) | Not Available | ~1-10 | ~50-100 |

| IC50 for T-Cell Proliferation (nM) | Not Available | ~1-5 | ~20-50 |

Note: The values for Dexamethasone and Hydrocortisone are approximate and can vary depending on the specific cell type and experimental conditions.

Conclusion

This compound is an effective immunosuppressive agent that operates through the well-established glucocorticoid receptor signaling pathway. Its primary mechanism of action involves the transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, leading to a profound suppression of T-lymphocyte and macrophage activity. This results in reduced production of inflammatory mediators and a shift towards an anti-inflammatory immune environment. While the qualitative aspects of its mechanism are well-understood within the broader class of corticosteroids, a notable gap exists in the public availability of specific quantitative data for this compound. Further research to quantify its potency in various in vitro and in vivo models would be invaluable for a more precise understanding of its therapeutic window and for the development of future immunomodulatory drugs. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to conduct such investigations and to further elucidate the intricate role of this compound in modulating immune cell function.

An In-depth Technical Guide to the Chemical Structure and Synthesis of Fluprednidene Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprednidene acetate (B1210297) is a synthetic glucocorticoid renowned for its anti-inflammatory and anti-allergic properties, primarily employed in topical formulations for treating various skin conditions. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its chemical synthesis. The synthesis section outlines a plausible multi-step pathway, starting from readily available steroid precursors, and elaborates on key chemical transformations, including the introduction of the 16-methylene group, 9α-fluorination, 11β-hydroxylation, and final esterification. This document is intended to serve as a valuable resource for researchers and professionals involved in the research, development, and manufacturing of corticosteroid-based active pharmaceutical ingredients (APIs).

Chemical Structure and Properties

Fluprednidene acetate, a C21 steroid derivative, is systematically named (11β)-21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methylenepregna-1,4-diene-3,20-dione. Its chemical structure is characterized by a pregnane (B1235032) skeleton with key functional groups that contribute to its biological activity. These include a fluorine atom at the 9α position, which enhances its glucocorticoid potency, a methylene (B1212753) group at the 16 position, and an acetate ester at the 21 position, which influences its pharmacokinetic profile.

Chemical Structure:

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1][2] |

| Molecular Formula | C₂₄H₂₉FO₆ | [1][2] |

| Molecular Weight | 432.48 g/mol | [1] |

| CAS Number | 1255-35-2 | [1] |

| Melting Point | 233-234 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in acetone (B3395972) and chloroform (B151607); sparingly soluble in methanol; practically insoluble in water. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from a readily available corticosteroid, such as hydrocortisone (B1673445) or a related derivative. The overall strategy involves the sequential introduction of the key structural features: the 1-dehydrogenation, the 16-methylene group, the 9α-fluoro group, the 11β-hydroxyl group, and finally, acetylation of the 21-hydroxyl group.

Figure 1: A simplified workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on general procedures for the synthesis of related corticosteroids and information gleaned from relevant patents. Specific reaction conditions and yields may vary and require optimization.

Step 1: Introduction of the 16-Methylene Group

The introduction of the 16-methylene group is a critical step and can be achieved via a Mannich reaction on a suitable 17-keto steroid precursor, which can be derived from a starting material like 9α-fluoroprednisolone.

-

Reaction: A 17-keto steroid is reacted with formaldehyde (B43269) and a secondary amine (e.g., piperidine (B6355638) or dimethylamine) to form a Mannich base. Subsequent elimination of the amine affords the 16-methylene derivative.

-

Reagents and Conditions:

-

Starting Material: 9α-Fluoro-17-keto-androst-1,4-diene-3,11-dione (can be prepared from 9α-fluoroprednisolone).

-

Reagents: Paraformaldehyde, piperidine or dimethylamine (B145610) hydrochloride.

-

Solvent: Methanol or another suitable alcohol.

-

Temperature: Reflux.

-

Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed, and dried.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica (B1680970) gel.

Step 2: Introduction of the 17α-Hydroxy and 21-Hydroxy Groups

This step involves the conversion of the 17-keto group to a 17α-hydroxy-21-hydroxyacetyl side chain.

-

Reaction: This transformation can be achieved through a multi-step sequence, for example, via an ethisterone-type intermediate followed by conversion to the dihydroxyacetone side chain. A more direct approach might involve enzymatic hydroxylation or a series of chemical steps.

-

Reagents and Conditions (Illustrative Chemical Pathway):

-

Ethynylation: Reaction of the 17-keto steroid with an acetylide (e.g., potassium acetylide) in a suitable solvent like liquid ammonia (B1221849) or THF to form the 17α-ethynyl-17β-hydroxy derivative.

-

Hydration and Rearrangement: Hydration of the ethynyl (B1212043) group, for example, using mercuric salts in the presence of an acid, followed by rearrangement to the 17α-hydroxy-20-keto steroid.

-

21-Hydroxylation: Introduction of the 21-hydroxyl group can be achieved by various methods, including reaction with lead tetraacetate to form the 21-acetoxy derivative, followed by hydrolysis.

-

-

Purification: Intermediates and the final product of this stage are typically purified by column chromatography and/or recrystallization.

Step 3: 9α-Fluorination and 11β-Hydroxylation (if not already present in the starting material)

If the synthesis starts from a precursor without the 9α-fluoro and 11β-hydroxyl groups, these functionalities need to be introduced. This is often achieved through a multi-step sequence involving the formation of a 9,11-epoxide followed by ring-opening with hydrogen fluoride (B91410).

-

Reaction:

-

Dehydration: Formation of a Δ⁹⁽¹¹⁾-double bond from an 11α-hydroxy precursor.

-

Epoxidation: Reaction of the Δ⁹⁽¹¹⁾-olefin with a peracid (e.g., m-chloroperoxybenzoic acid) to form the 9β,11β-epoxide.

-

Fluorinative Ring Opening: Treatment of the epoxide with a source of hydrogen fluoride (e.g., HF-pyridine or anhydrous HF) to introduce the 9α-fluoro and 11β-hydroxyl groups stereoselectively.

-

-

Reagents and Conditions:

-

Dehydrating agent: N-bromoacetamide or other suitable reagents.

-

Epoxidizing agent: m-CPBA or peroxyacetic acid.

-

Fluorinating agent: Hydrogen fluoride in a suitable solvent like chloroform or tetrahydrofuran (B95107) at low temperatures.

-

-

Purification: Purification is typically performed by chromatography on silica gel.

Step 4: 21-Acetylation

The final step in the synthesis is the acetylation of the 21-hydroxyl group to yield this compound.

-

Reaction: The 21-hydroxy corticosteroid (Fluprednidene) is reacted with an acetylating agent.

-

Reagents and Conditions:

-

Starting Material: 9α-Fluoro-11β,17α,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione (Fluprednidene).

-

Acetylating Agent: Acetic anhydride or acetyl chloride.

-

Base/Catalyst: Pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

-

Solvent: Dichloromethane, chloroform, or pyridine (if used as the base).

-

Temperature: Room temperature or slightly elevated.

-

Work-up: The reaction is typically quenched with water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

-

Purification: The final product, this compound, is purified by recrystallization from a suitable solvent mixture (e.g., acetone-water or ethyl acetate-hexane) to obtain a product of high purity.

Data Presentation

Table 2: Summary of a Plausible Synthetic Route and Expected Data

| Step | Transformation | Starting Material | Key Reagents | Typical Yield (%) | Analytical Data (Expected) |

| 1 | Introduction of 16-Methylene Group | 9α-Fluoro-17-keto-androst-1,4-diene-3,11-dione | Paraformaldehyde, Piperidine | 70-85 | ¹H NMR: Appearance of signals for the exocyclic methylene protons. |

| 2 | Formation of Dihydroxyacetone Side Chain | 16-Methylene-17-keto steroid | Multi-step (e.g., ethynylation, hydration, 21-hydroxylation) | 40-60 (overall) | IR: Appearance of hydroxyl and carbonyl stretches. ¹H NMR: Signals for the 21-protons. |

| 3 | 9α-Fluorination & 11β-Hydroxylation | Δ⁹⁽¹¹⁾-steroid precursor | Peracid, HF-Pyridine | 60-75 | ¹⁹F NMR: Signal for the 9α-fluorine. ¹H NMR: Signal for the 11α-proton. |

| 4 | 21-Acetylation | Fluprednidene | Acetic Anhydride, Pyridine | 85-95 | ¹H NMR: Appearance of a singlet for the acetyl methyl protons. IR: Shift in the C=O stretch of the ester. |

Note: The yields and analytical data are illustrative and based on typical values for similar steroid transformations. Actual experimental results may vary.

Conclusion

The chemical synthesis of this compound is a complex but well-established process rooted in steroid chemistry. By leveraging a series of key chemical transformations, this potent anti-inflammatory agent can be efficiently produced from more common steroid starting materials. The detailed understanding of its structure and synthesis is crucial for the development of improved manufacturing processes, quality control, and the design of new, more effective corticosteroid analogues. This guide provides a foundational understanding of these aspects, serving as a valuable resource for professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to Fluprednidene Acetate: Classification and Potency as a Corticosteroid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprednidene (B108698) acetate (B1210297) is a synthetic glucocorticoid corticosteroid utilized primarily in dermatology for the management of various inflammatory skin conditions, including atopic and contact dermatitis.[1][2] As an ester of fluprednidene, it is formulated for topical application to leverage its anti-inflammatory, anti-allergic, and vasoconstrictive properties directly at the site of inflammation, thereby minimizing systemic exposure.[1][3] This technical guide provides a comprehensive overview of fluprednidene acetate's classification, potency, mechanism of action, and the experimental protocols used for its evaluation.

Classification of this compound

This compound is classified as a moderately potent (Group II) topical corticosteroid .[2][4] This classification is based on its chemical structure, which includes a fluorinated steroid framework, and its performance in standardized potency assays.[1] The fluorination at the 9-position is a key structural feature that enhances its anti-inflammatory efficacy.[1]

Potency Assessment of this compound

The potency of topical corticosteroids is a critical determinant of their therapeutic efficacy and is assessed through a combination of in vitro and in vivo assays. These assays evaluate the drug's ability to bind to the glucocorticoid receptor (GR), elicit a physiological response (vasoconstriction), and inhibit inflammatory processes.

Quantitative Potency Data

| Assay Type | Corticosteroid | Result | Significance |

| Croton Oil Test | This compound | Equal inhibition of pustular inflammatory reaction compared to betamethasone-17-valerate.[] | Demonstrates comparable anti-inflammatory efficacy to a potent corticosteroid in an induced inflammation model.[] |

| Clinical Efficacy | This compound | Once-daily application showed no significant difference in reducing symptomatology scores compared to thrice-daily betamethasone (B1666872) 17-valerate after two weeks.[6] | Suggests equivalent clinical effectiveness with a more convenient dosing regimen, potentially improving patient adherence and reducing side effects.[6] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects through the classical glucocorticoid receptor signaling pathway.[1][7]

-

Cellular Entry and Receptor Binding : Being lipophilic, this compound diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins.[1][8]

-

Receptor Activation and Nuclear Translocation : Ligand binding induces a conformational change in the GR, leading to the dissociation of the associated proteins.[8] The activated GR-ligand complex then dimerizes and translocates into the nucleus.[8][9]

-

Modulation of Gene Transcription : In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[9][10] This interaction can either activate (transactivation) or repress (transrepression) gene transcription.

-

Transactivation : Upregulation of anti-inflammatory genes.

-

Transrepression : Downregulation of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1.[1] This leads to the reduced production of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes.[1][7]

-

-

Non-Genomic Effects : Glucocorticoids can also elicit rapid, non-genomic effects through membrane-bound receptors or interactions with intracellular signaling pathways.[11]

The primary anti-inflammatory and immunosuppressive actions of this compound are attributed to its genomic effects, leading to reduced immune cell activity and vasoconstriction at the site of inflammation.[1]

Glucocorticoid Receptor Signaling Pathway

References

- 1. Buy this compound | 1255-35-2 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. axplora.com [axplora.com]

- 4. Fluprednidene | C22H27FO5 | CID 11794741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. medikamio.com [medikamio.com]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Core Pharmacology of Fluorinated Corticosteroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fundamental pharmacology of fluorinated corticosteroids, a class of synthetic glucocorticoids pivotal in the management of inflammatory and autoimmune disorders. The introduction of fluorine atoms into the steroid nucleus profoundly enhances their potency and alters their pharmacokinetic profile. This document outlines their mechanism of action, structure-activity relationships, and key pharmacological parameters, supported by detailed experimental protocols and signaling pathway visualizations to facilitate advanced research and development.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

Fluorinated corticosteroids, like all glucocorticoids, exert their effects primarily by binding to the intracellular glucocorticoid receptor (GR). The GR is a ligand-dependent transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins.[1][2]

Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[1] In the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction can either activate (transactivation) or repress (transrepression) gene transcription.

-

Transactivation: The GR-dimer complex directly binds to GREs, leading to the increased expression of anti-inflammatory proteins like annexin (B1180172) A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The GR monomer can interfere with other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This "tethering" mechanism is a crucial component of their anti-inflammatory effect, as it downregulates the production of cytokines, chemokines, and adhesion molecules.[2]

Beyond these genomic effects, which take hours to manifest, glucocorticoids can also elicit rapid, non-genomic effects by interacting with membrane-bound receptors and influencing intracellular signaling cascades.[3]

Caption: Canonical Glucocorticoid Receptor Signaling Pathway.

Structure-Activity Relationships (SAR)

The pharmacological properties of corticosteroids are highly dependent on their molecular structure. Fluorination is a key modification that enhances activity.

-

9α-Fluorination: The introduction of a fluorine atom at the 9α position significantly increases both glucocorticoid and mineralocorticoid activity. This is attributed to the electron-withdrawing effect of fluorine, which enhances the acidity of the nearby 11β-hydroxyl group, leading to stronger receptor binding. Dexamethasone (B1670325) and Betamethasone are prominent examples.

-

6α-Fluorination: This modification also enhances anti-inflammatory potency.

-

Modifications to Reduce Mineralocorticoid Effects: To minimize the salt-retaining side effects associated with mineralocorticoid receptor activation, further structural changes are often made. Substitutions at the C-16 position (e.g., 16α-methyl in dexamethasone or 16β-methyl in betamethasone) effectively reduce or eliminate mineralocorticoid activity while maintaining or enhancing glucocorticoid potency.

-

Esterification: The addition of ester groups at the C-17 and C-21 positions increases lipophilicity, which can enhance skin penetration for topical formulations and influence receptor binding affinity.[4] For instance, elongating the ester chain from acetate (B1210297) to valerate (B167501) tends to increase both lipophilicity and binding affinity.[4]

Quantitative Pharmacological Data

The potency and pharmacokinetic profile of fluorinated corticosteroids vary significantly based on their specific chemical structure. The following tables summarize key quantitative data for several commonly used agents.

Table 1: Potency and Glucocorticoid Receptor (GR) Binding Affinity

| Compound | Relative Anti-Inflammatory Potency (vs. Hydrocortisone=1) | Relative GR Binding Affinity (RRA) (vs. Dexamethasone=100) |

| Hydrocortisone | 1 | ~5-10 |

| Prednisolone | 4 | N/A |

| Triamcinolone | 5 | N/A |

| Betamethasone | 25-40 | N/A |

| Dexamethasone | 25-30 | 100 |

| Fluticasone (B1203827) Propionate | N/A | 1775[5] |

| Mometasone Furoate | N/A | 2244[5] |

| Fluticasone Furoate | N/A | 2989[5] |

Note: Relative potencies can vary based on the assay used. RRA values are from in vitro binding assays and provide a measure of potency at the receptor level.

Table 2: Systemic Pharmacokinetic Parameters

| Compound | Plasma Half-Life (minutes) | Biological Half-Life (hours) |

| Hydrocortisone | 90[6] | 8-12[6] |

| Prednisolone | 115-200[6] | 18-36[6] |

| Methylprednisolone | 180[6] | 18-36[6] |

| Triamcinolone | ~30[6] | 18-36[6] |

| Betamethasone | 300[6] | 36-54[6] |

| Dexamethasone | 200[6] | 36-54[6] |

Note: Plasma half-life refers to the time for the drug concentration in the blood to reduce by half, while biological half-life refers to the duration of the drug's physiological effects, which is often longer due to the genomic mechanism of action.[3][7]

Key Experimental Protocols

Radioligand Competitive Binding Assay for GR Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: Prepare a cytosolic extract containing the GR from a suitable source, such as human embryonic kidney (HEK293) cells overexpressing the human GR.[8]

-

Reaction Mixture: In a multi-well plate, combine the GR-containing lysate, a fixed concentration of a radiolabeled GR ligand (e.g., [³H]-dexamethasone), and varying concentrations of the unlabeled test corticosteroid.[8]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium. This is typically performed at 4°C for several hours (e.g., 18 hours).[8]

-

Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.[8]

-

Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration that inhibits 50% of the radioligand binding is the IC₅₀. The inhibitory constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Caption: Experimental Workflow for GR Competitive Binding Assay.

In Vitro Anti-inflammatory Assay: LPS-Induced Cytokine Release

This assay assesses the anti-inflammatory potency of a corticosteroid by measuring its ability to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Culture a relevant cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), in appropriate media.

-

Pre-treatment: Treat the cells with various concentrations of the test corticosteroid for a specified period (e.g., 1-2 hours). Include vehicle-only and positive controls (e.g., dexamethasone).

-

Stimulation: Add LPS (a component of Gram-negative bacteria) to the cell cultures to induce an inflammatory response. A typical concentration is 0.1-1 µg/mL.[9]

-

Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 6-24 hours).[9][10]

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

-

Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[9]

-

Data Analysis: Plot the cytokine concentration against the corticosteroid concentration to determine the IC₅₀, the concentration at which the drug inhibits cytokine release by 50%.

Caption: Experimental Workflow for LPS-Induced Cytokine Release Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and pharmacodynamics of systemically administered glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Table 1: [Glucocorticoid Equivalencies ()]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of Systemic Corticosteroids in Autoimmune and Inflammatory Diseases: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corticosteroids alleviate lipopolysaccharide‐induced inflammation and lung injury via inhibiting NLRP3‐inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Fluprednidene Acetate: A Technical Guide to Research Applications Beyond Dermatology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprednidene acetate (B1210297), a potent, fluorinated glucocorticoid, has long been a mainstay in dermatology for its robust anti-inflammatory and anti-allergic properties.[1] However, its mechanism of action, centered on the modulation of the glucocorticoid receptor (GR), suggests a far broader therapeutic potential. This technical guide explores the untapped research applications of Fluprednidene acetate in non-dermatological fields, including immunology, respiratory diseases, and gastroenterology. By examining its physicochemical properties, receptor binding kinetics, and the well-established signaling pathways of glucocorticoids, we delineate a roadmap for future investigation. This document provides detailed experimental protocols and quantitative data to empower researchers to explore this promising compound in novel therapeutic contexts.

Introduction: The Rationale for Expanding Research Horizons

Glucocorticoids (GCs) are indispensable in treating a wide array of inflammatory and autoimmune diseases.[2] Their primary mechanism involves binding to the intracellular glucocorticoid receptor, which then translocates to the nucleus to either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors like NF-κB and AP-1.[3] this compound is a synthetic corticosteroid known for its high potency, which is attributed to its fluorinated steroid structure.[3] While its topical efficacy in skin disorders is well-documented, its potential for localized, non-systemic treatment of other inflammatory conditions remains largely unexplored. The unique combination of high potency and lipophilicity makes this compound an ideal candidate for targeted therapies in areas such as the respiratory tract, gastrointestinal tract, and ophthalmology, where localized delivery can maximize efficacy while minimizing systemic side effects.

Physicochemical and Pharmacokinetic Profile

A thorough understanding of this compound's properties is crucial for designing new research avenues. The following table summarizes key quantitative data.

| Property | Value | Significance for Research |

| Molecular Formula | C24H29FO6[1] | Essential for dose calculations and formulation development. |

| Molecular Weight | 432.5 g/mol [1] | Foundational data for molarity-based experimental designs. |

| Glucocorticoid Receptor (GR) Affinity (Kd) | 1.2 nM[3] | Indicates very high binding affinity, suggesting high potency. |

| LogP (Octanol-Water Partition Coefficient) | 2.8[3] | Suggests good lipophilicity, which can enhance penetration through biological membranes.[4][5][6] |

| Topical Absorption (in pigs) | 2.4% - 4.4%[7] | Provides a baseline for estimating systemic exposure from topical applications. |

Core Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its effects through the canonical glucocorticoid signaling pathway. Upon diffusing across the cell membrane, it binds to the cytosolic glucocorticoid receptor (GR), causing the dissociation of heat shock proteins. The activated GR-ligand complex then dimerizes and translocates to the nucleus, where it modulates gene expression. This can occur through two main mechanisms:

-

Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR monomer or dimer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, preventing the expression of cytokines, chemokines, and adhesion molecules.

Additionally, rapid, non-genomic effects have been described for glucocorticoids, which are mediated by membrane-bound GRs and can influence intracellular signaling cascades like the MAPK pathway.[3]

Potential Research Applications Beyond Dermatology

Given its high potency and favorable lipophilicity, this compound is a strong candidate for research in localized inflammatory conditions outside the skin.

Respiratory Diseases: Asthma and Allergic Rhinitis

Inhaled corticosteroids are the cornerstone of asthma management.[8] The efficacy of these drugs is dependent on their ability to reach the airways and exert a local anti-inflammatory effect. The properties of this compound suggest it could be a potent inhaled corticosteroid.

-

Research Hypothesis: Intranasally or inhaled this compound will effectively reduce airway inflammation and hyperresponsiveness in models of asthma and allergic rhinitis.

-

Potential Advantages: High potency may allow for lower dosing, potentially reducing local side effects like oral candidiasis.

Gastroenterology: Inflammatory Bowel Disease (IBD)

Topical corticosteroids like budesonide (B1683875) are used to treat distal ulcerative colitis and Crohn's disease.[9][10][11][12] These are delivered via enemas or specially formulated oral preparations to target the inflamed gut mucosa.

-

Research Hypothesis: A rectally administered formulation of this compound will be effective in reducing inflammation in animal models of colitis.

-

Potential Advantages: High lipophilicity could enhance mucosal penetration, and high potency may lead to greater efficacy at the site of inflammation.[13]

Ophthalmology: Uveitis and Post-operative Inflammation

Corticosteroid eye drops are standard treatment for inflammatory eye conditions.[14] Effective penetration into the ocular tissues is key for efficacy.

-

Research Hypothesis: A topical ophthalmic formulation of this compound will effectively reduce inflammation in models of uveitis and post-surgical inflammation.

-

Potential Advantages: Its potency could lead to improved outcomes in severe ocular inflammation.

Otology: Otitis Externa and Media

Corticosteroids are often included in otic preparations to reduce inflammation and edema in ear infections.[15][16][17][18][19]

-

Research Hypothesis: An otic preparation containing this compound will effectively resolve inflammation in models of otitis.

-

Potential Advantages: Its potent anti-inflammatory action could provide rapid symptomatic relief.

Experimental Protocols for Preclinical Investigation

The following are detailed methodologies for key experiments to investigate the potential non-dermatological applications of this compound.

In Vitro Anti-inflammatory Potency Assessment: LPS-Stimulated Macrophage Assay

This assay determines the ability of this compound to inhibit the production of pro-inflammatory cytokines from activated macrophages.[20][21]

Methodology:

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Plating: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control for 1 hour.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.

References

- 1. Intestinal Epithelial Cells Synthesize Glucocorticoids and Regulate T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]

- 4. Potential of the octanol-water partition coefficient (logP) to predict the dermal penetration behaviour of amphiphilic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship between lipophilicity and skin permeability of various drugs from an ethanol/water/lauric acid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 8. Treatment of naturally occurring asthma with inhaled fluticasone or oral prednisolone: A randomized pilot trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New steroids for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inflammatory Bowel Disease Treatment & Management: Approach Considerations, Symptomatic Therapy/Supportive Care, Overview of Therapy [emedicine.medscape.com]

- 11. Review article: systemic and topical steroids in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice [frontiersin.org]

- 13. Prednisolone for Crohn's disease and ulcerative colitis [ibdrelief.com]

- 14. Corticosteroid - Wikipedia [en.wikipedia.org]

- 15. List of Otic preparations - Drugs.com [drugs.com]

- 16. Otic topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.ymaws.com [cdn.ymaws.com]

- 18. Otic Preparations | Pharmlabs [pharmlabs.unc.edu]

- 19. globalrph.com [globalrph.com]

- 20. Corticosteroids alleviate lipopolysaccharide‐induced inflammation and lung injury via inhibiting NLRP3‐inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of low-dose corticosterone pretreatment on the production of inflammatory mediators in super-low-dose LPS-primed immune cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Evaluating Fluprednidene Acetate Efficacy in Preclinical Animal Models of Inflammatory Skin Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprednidene acetate (B1210297) is a synthetic glucocorticoid corticosteroid utilized for its anti-inflammatory properties in the treatment of various skin conditions, including atopic dermatitis and contact dermatitis.[1] As with other corticosteroids, its therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to the suppression of pro-inflammatory signaling pathways. This document provides detailed application notes and experimental protocols for assessing the efficacy of Fluprednidene acetate in established preclinical animal models of inflammatory skin diseases. The primary models discussed are the Oxazolone-induced atopic dermatitis model and the Imiquimod-induced psoriasis model in mice.

While specific quantitative efficacy data for this compound in these models is not extensively available in publicly accessible literature, this document provides protocols and data tables populated with representative results from studies using other potent corticosteroids. This information serves as a robust framework for designing and evaluating studies on this compound.

Mechanism of Action: Glucocorticoid Receptor Signaling in Skin Inflammation